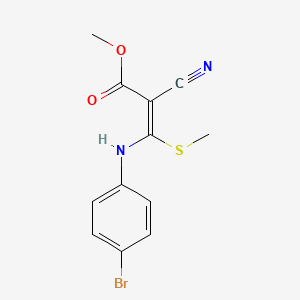![molecular formula C10H23NS B14335340 2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol CAS No. 111709-61-6](/img/structure/B14335340.png)
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol is an organic compound characterized by its unique structure, which includes a thiol group and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol typically involves the reaction of 2,4,4-trimethylpentan-2-amine with ethane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted amino compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol: Shares a similar branched alkyl chain but differs in the presence of a phenoxy group instead of a thiol group.
4-(Methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a similar branched alkyl chain and a thiol group but differs in the presence of an aniline group.
Uniqueness
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol is unique due to its specific combination of a thiol group and a branched alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
| 111709-61-6 | |
Fórmula molecular |
C10H23NS |
Peso molecular |
189.36 g/mol |
Nombre IUPAC |
2-(2,4,4-trimethylpentan-2-ylamino)ethanethiol |
InChI |
InChI=1S/C10H23NS/c1-9(2,3)8-10(4,5)11-6-7-12/h11-12H,6-8H2,1-5H3 |
Clave InChI |
IBTNHWSMPNZLFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)


![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)



![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

